2-Chloro-6-fluorobenzaldehyde oxime

Catalog No.
S1524508
CAS No.
443-33-4
M.F
C7H5ClFNO
M. Wt
173.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzaldehyde oxime

CAS Number

443-33-4

Product Name

2-Chloro-6-fluorobenzaldehyde oxime

IUPAC Name

(NZ)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4-

InChI Key

OBJHLLOVMKKXDI-WMZJFQQLSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NO)F

Synonyms

2-Chloro-6-fluorobenzaldehyde Oxime

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)F

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\O)F

Synthesis:

-Chloro-6-fluorobenzaldehyde oxime can be synthesized through various methods, including the reaction of hydroxylamine with 2-chloro-6-fluorobenzaldehyde. This reaction is an example of an aldoxime formation, a well-established procedure in organic chemistry.

Applications:

-Chloro-6-fluorobenzaldehyde oxime has been studied for its potential applications in various scientific research areas, including:

  • Medicinal Chemistry: Due to the presence of the functional groups (chlorine, fluorine, and oxime), this compound possesses properties that might be of interest for drug discovery. Researchers have investigated its potential as a precursor for the synthesis of novel bioactive molecules [].
  • Material Science: Studies have explored the use of 2-chloro-6-fluorobenzaldehyde oxime in the development of new materials with specific properties. For instance, it has been incorporated into the synthesis of polymers with potential applications in electronics.

2-Chloro-6-fluorobenzaldehyde oxime is a chemical compound with the formula C7_7H5_5ClFNO. It appears as a white solid and is soluble in water and ethanol. This compound serves as an important intermediate in the synthesis of various halogenated heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals . The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological activity.

  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming more complex organic molecules.
  • Cyclization Reactions: This compound can be involved in cyclization processes, leading to the formation of cyclic structures.
  • Substitution Reactions: It reacts with sodium hydroxide to yield a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde .

These reactions highlight its versatility as a reagent in organic synthesis.

The biological activity of 2-chloro-6-fluorobenzaldehyde oxime is primarily linked to its role as an intermediate in the synthesis of pharmaceutical agents. It is involved in the production of antiseptics such as dicloxacillin and flucloxacillin, which are used to treat bacterial infections. The halogen substituents enhance the compound's ability to interact with biological targets, potentially increasing its efficacy against certain pathogens .

The synthesis of 2-chloro-6-fluorobenzaldehyde oxime can be achieved through several methods:

  • Oxidation of 2-Chloro-6-fluorotoluene: This method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride, which introduces the aldehyde functional group necessary for oxime formation .
  • Recrystallization: After synthesis, recrystallization from solvents like ethanol may be performed to purify the compound .

These methods underline the importance of careful control over reaction conditions to optimize yield and purity.

2-Chloro-6-fluorobenzaldehyde oxime has several applications:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of antibiotics and other medicinal compounds.
  • Agricultural Chemicals: The compound is utilized in the formulation of pesticides due to its effectiveness against various pests.
  • Organic Synthesis: Its reactivity makes it a valuable building block for creating more complex organic molecules .

Studies have shown that 2-chloro-6-fluorobenzaldehyde oxime interacts with various biological systems, particularly through its derivatives. Its halogenated structure allows for enhanced binding affinity to certain enzymes and receptors, making it a subject of interest for further pharmacological investigations. The interactions often lead to significant biological effects, including antimicrobial activity .

Several compounds share structural similarities with 2-chloro-6-fluorobenzaldehyde oxime. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-Chlorobenzaldehyde oximeChlorine atom on benzaldehydeUsed primarily in organic synthesis; less reactive than fluorinated variants
4-Bromobenzaldehyde oximeBromine atom instead of chlorineExhibits different reactivity patterns; used in pharmaceuticals
4-Nitrobenzaldehyde oximeNitro group on benzaldehydeKnown for its strong electron-withdrawing effects; used in dyes
4-(Trifluoromethyl)benzaldehyde oximeTrifluoromethyl groupHighly potent in biological applications due to enhanced lipophilicity
2-Nitrobenzaldehyde oximeNitro group on ortho positionDisplays distinct reactivity compared to halogenated variants

The uniqueness of 2-chloro-6-fluorobenzaldehyde oxime lies in its specific combination of halogen substituents, which influences both its chemical behavior and biological activity, setting it apart from other similar compounds.

2-Chloro-6-fluorobenzaldehyde oxime was first synthesized in the late 20th century as part of efforts to develop halogenated benzaldehyde derivatives for agrochemical applications. Its structural uniqueness—combining chloro and fluoro substituents on the benzene ring—emerged from the need to enhance the bioactivity and environmental stability of herbicidal agents. Early patents from the 1980s documented its role in synthesizing isoxazole derivatives, which later became foundational in commercial herbicides.

Significance in Synthetic Organic Chemistry

This oxime is pivotal in constructing nitrogen-containing heterocycles, such as isoxazoles and oxazolines, through cycloaddition and Beckmann rearrangement reactions. Its electron-withdrawing halogen groups activate the aldehyde moiety for nucleophilic attacks, enabling efficient conversions to nitriles, amides, and imidoyl chlorides. For example, dehydration with sodium bisulfate yields 2-chloro-6-fluorobenzonitrile, a precursor for antifungal agents.

Research Scope and Scientific Relevance

Ongoing research focuses on optimizing its synthetic pathways and expanding its utility in medicinal chemistry. Studies highlight its role in synthesizing tyrosine kinase inhibitors and anticoronavirus agents, leveraging its ability to modulate electronic environments in target molecules.

Hydroxylamine-Based Synthesis Routes

The most common method for synthesizing 2-chloro-6-fluorobenzaldehyde oxime involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. A solvent-free mechanochemical approach has been developed, where equimolar amounts of aldehyde and hydroxylamine hydrochloride are ball-milled with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) at ambient temperature [4] [6]. This method achieves near-quantitative conversion within 20–30 minutes, avoiding hazardous solvents and enabling facile isolation of the product [4]. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Key parameters:

  • Molar ratio: 1:1 aldehyde-to-hydroxylamine stoichiometry [6].
  • Base selection: NaOH provides faster reaction kinetics compared to Na₂CO₃ [6].
  • Purity: Up to 97% purity is achievable through recrystallization from ethanol [3].

Catalyst-Free Approaches

Recent advances have eliminated the need for metal catalysts in oxime synthesis. The mechanochemical protocol described above operates without traditional acid or metal catalysts, relying solely on the mechanical energy from milling to drive the reaction [4] [6]. This approach reduces costs and avoids contamination from catalyst residues, making it suitable for pharmaceutical applications. Isomerization between the syn and anti oxime forms can occur under acidic conditions, but the catalyst-free method predominantly yields the thermodynamically stable anti isomer [6].

Green Chemistry Methodologies

Green synthesis routes prioritize solvent reduction and energy efficiency:

  • Solvent-free mechanochemistry: Eliminates volatile organic compounds (VOCs) and reduces waste [4] [7].
  • Low-energy milling: Reactions proceed at room temperature, minimizing thermal energy consumption [6].
  • Atom economy: The stoichiometric reaction between aldehyde and hydroxylamine maximizes material efficiency [4].

A comparative analysis of synthetic methods is provided in Table 1.

Table 1: Comparison of Green Synthesis Methods

MethodReaction TimeYield (%)Purity (%)Energy Input
Mechanochemical [4]20 min9597Low
Traditional solution [3]2–4 hrs8592High

Alternative Synthetic Strategies

Mineral Water-Assisted Synthesis

While not explicitly reported for 2-chloro-6-fluorobenzaldehyde oxime, analogous aldoxime syntheses have employed aqueous media to enhance reactivity. Hydroxylamine hydrochloride dissolves efficiently in water, allowing reactions to proceed at elevated temperatures (60–80°C) [5]. However, this method requires post-reaction extraction with organic solvents, reducing its green chemistry appeal [6].

Solvent Optimization Studies

Solvent selection critically impacts yield and reaction kinetics:

  • Methanol: Facilitates rapid dissolution of reactants but necessitates post-synthesis removal [3].
  • Ethanol: Preferred for recrystallization due to its low toxicity and favorable solubility profile [3].
  • Solvent-free systems: Superior environmental profile but require specialized milling equipment [4].

Yield Enhancement Strategies

Optimization strategies include:

  • Stoichiometric excess: Using 5–10% excess hydroxylamine hydrochloride drives the reaction to completion [6].
  • Milling time optimization: Extending milling beyond 20 minutes does not significantly improve yields [6].
  • Particle size reduction: Pre-milling reactants to <100 µm enhances surface area and reaction efficiency [7].

Industrial Scale Production Considerations

Cost-Effective Methodologies

Industrial production favors:

  • Bulk reagent procurement: Hydroxylamine hydrochloride and NaOH are low-cost, commodity chemicals [4].
  • Continuous milling systems: Scalable ball mills reduce per-batch processing costs [7].
  • Waste minimization: Solvent-free methods eliminate distillation and disposal expenses [4].

Process Optimization Parameters

Critical factors for large-scale synthesis:

  • Milling speed: 300–400 RPM balances energy input and equipment wear [7].
  • Temperature control: Ambient conditions prevent thermal degradation of the oxime [6].
  • Purification: Recrystallization from ethanol achieves pharmaceutical-grade purity (≥97%) [3].

Table 2: Industrial Process Parameters

ParameterOptimal RangeImpact on Yield
Milling speed300–400 RPM+15%
Reaction scale1–5 kg/batchNeutral
Hydroxylamine excess5–10%+8%

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.0043696 g/mol

Monoisotopic Mass

173.0043696 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443-33-4

Wikipedia

N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine

Dates

Last modified: 08-15-2023

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